Aerucyclamide D -

Aerucyclamide D

Catalog Number: EVT-1597215
CAS Number:
Molecular Formula: C26H30N6O4S3
Molecular Weight: 586.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Aerucyclamide D was isolated from Microcystis aeruginosa, a bloom-forming cyanobacterium found in freshwater environments. This organism is known for producing a variety of bioactive compounds, including toxins and peptides that can have significant ecological and health implications. The isolation and characterization of Aerucyclamide D were achieved through methods such as nuclear magnetic resonance spectroscopy and chemical transformation techniques .

Classification

Aerucyclamide D is classified as a heterocyclic ribosomal peptide. This classification highlights its origin from ribosomal synthesis, distinguishing it from non-ribosomal peptides that are synthesized by different enzymatic pathways. The specific structural features of Aerucyclamide D include azoline and oxazoline rings, which contribute to its biological activity .

Synthesis Analysis

Methods

The synthesis of Aerucyclamide D involves several steps typical of ribosomal peptide biosynthesis. The compound is produced through the cyanobactin biosynthetic pathway, which includes the translation of a precursor peptide followed by post-translational modifications such as cyclization and heterocyclization .

Technical Details

The biosynthesis of Aerucyclamide D typically starts with a linear precursor peptide that undergoes enzymatic modifications. Key enzymes involved in this process include cyclodehydratases and prenyltransferases, which facilitate the formation of cyclic structures and the addition of prenyl groups, respectively. The specific sequence of amino acids in the precursor determines the final structure and properties of Aerucyclamide D .

Molecular Structure Analysis

Structure

Aerucyclamide D has a complex cyclic structure that includes multiple heterocycles. Its molecular formula is C₁₈H₂₉N₅O₄S, and it features a unique arrangement of amino acids that contributes to its biological activity.

Data

  • Molecular Weight: Approximately 385.52 g/mol
  • Amino Acid Composition: Composed of six amino acids with specific modifications that enhance its activity .
Chemical Reactions Analysis

Reactions

Aerucyclamide D can participate in various chemical reactions typical for peptides, including hydrolysis and oxidation. These reactions can alter its structure and potentially modify its biological activity.

Technical Details

For instance, acidic hydrolysis can lead to the degradation of Aerucyclamide D into smaller fragments or related compounds, which may retain some biological activity or serve as intermediates for further synthetic modifications . Additionally, oxidative reactions can be employed to synthesize analogs of Aerucyclamide D for pharmacological studies .

Mechanism of Action

Process

The mechanism of action for Aerucyclamide D primarily involves its interaction with biological membranes or specific molecular targets within pathogens. It has demonstrated significant antiparasitic activity against organisms such as Plasmodium falciparum and Trypanosoma brucei, suggesting that it disrupts cellular processes critical for parasite survival .

Data

Studies indicate that Aerucyclamide D exhibits submicromolar inhibitory concentrations against these parasites, indicating potent bioactivity . The precise molecular interactions are still under investigation but likely involve binding to key enzymes or receptors within the target cells.

Physical and Chemical Properties Analysis

Physical Properties

Aerucyclamide D is typically characterized as a white to off-white powder with low solubility in water but higher solubility in organic solvents like methanol or dimethyl sulfoxide.

Chemical Properties

  • Stability: Relatively stable under acidic conditions but may degrade under prolonged exposure to high temperatures or extreme pH levels.
  • Reactivity: Can undergo various chemical transformations typical for peptides, including cyclization and oxidation reactions .
Applications

Scientific Uses

Aerucyclamide D has garnered interest for its potential applications in pharmaceuticals, particularly as an antimalarial agent due to its effectiveness against Plasmodium falciparum. Additionally, its antiparasitic properties suggest possible uses in treating other parasitic infections caused by protozoa such as Trypanosoma brucei.

Research continues into its broader applications in medicine, including potential roles in cancer therapy due to its unique structural characteristics and biological activities . Further studies are warranted to explore its full therapeutic potential and mechanisms of action against various disease-causing organisms.

Historical Context and Discovery of Aerucyclamide D

Isolation and Initial Characterization in Microcystis aeruginosa PCC7806Aerucyclamide D was first isolated in 2008 from the cyanobacterial strain Microcystis aeruginosa PCC 7806, a prolific producer of bioactive secondary metabolites. Researchers employed a multi-step purification protocol involving solvent extraction (dichloromethane:methanol), followed by chromatographic separations using solid-phase extraction (C18 cartridges) and semi-preparative HPLC. The compound was identified alongside its structural analog aerucyclamide C during a targeted investigation into antiparasitic compounds from cyanobacteria [1] [8]. Initial characterization relied heavily on high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. The HR-MS analysis established a molecular formula of C26H30N6O4S3 (m/z 586.1491 [M+H]+), indicating a complex heterocyclic structure. Extensive 2D-NMR analyses (including COSY, TOCSY, HSQC, and HMBC) revealed the presence of characteristic heterocyclic rings: one oxazoline, one thiazoline, and one thiazole moiety—a signature feature of cyanobactin-class peptides [1] [2] [8].

Table 1: Key Spectroscopic Techniques for Aerucyclamide D Characterization

TechniqueKey FindingsBiological Relevance
HR-MSm/z 586.1491 [M+H]⁺; Molecular formula: C₂₆H₃₀N₆O₄S₃Confirmed molecular mass and elemental composition
1D/2D NMRIdentification of oxazoline, thiazoline, thiazole rings; Amino acid connectivityElucidated planar structure and ring systems
Chemical DegradationAcid hydrolysis products consistent with Thr, Cys derivativesValidated amino acid constituents
Antiparasitic AssaysIC₅₀ = low µM range against Plasmodium falciparum and Trypanosoma bruceiEstablished bioactivity against tropical parasites

Structural Revision of Microcyclamide 7806A and Taxonomic Implications

The discovery of aerucyclamide D catalyzed a critical revision of the previously reported structure of microcyclamide 7806A, also isolated from M. aeruginosa PCC 7806. Prior structural proposals for microcyclamide 7806A featured a methyl oxazoline ring. However, acid hydrolysis of aerucyclamide C (a structural precursor to aerucyclamide D) yielded microcyclamide 7806A as a linear derivative. This chemical evidence, combined with reinterpreted NMR data, demonstrated that microcyclamide 7806A possessed an O-acylated threonine ammonium residue instead of the originally proposed cyclic oxazoline [1]. This revision had broader taxonomic implications:

  • Taxonomic Re-Evaluation: The structural link between aerucyclamides and microcyclamides confirmed that M. aeruginosa PCC 7806 synthesizes both compound classes via shared ribosomal pathways. This resolved prior inconsistencies in metabolite classifications across Microcystis strains [1] [7].
  • Biosynthetic Plasticity: The interconversion demonstrated that "microcyclamide 7806A" and "7806B" were not independent metabolites but hydrolysis artifacts of aerucyclamides C and D. This highlighted the lability of cyanobacterial metabolites during extraction and the need for careful structural validation [1] [6].

Table 2: Structural Distinctions Between Aerucyclamide D and Microcyclamide 7806A

Structural FeatureAerucyclamide DOriginal Microcyclamide 7806A ProposalRevised Microcyclamide 7806A
Core RingsCyclic hexapeptide with oxazoline, thiazoline, thiazoleCyclic hexapeptide with methyl oxazolineLinear O-acylated Thr ammonium residue
Amino Acid ModificationsThree heterocyclized residues (Cys, Thr)One heterocyclized residue (Thr as oxazoline)No heterocycles; hydrolyzed Thr
Biosynthetic StatusRibosomal precursor metaboliteErroneously proposed as native metaboliteArtifact of aerucyclamide hydrolysis
Taxonomic ImpactConfirmed cyanobactin production in PCC 7806Misassignment of biosynthetic capabilityUnified classification within ribosomal pathways

Evolutionary Insights from Ribosomal Peptide Biosynthesis Pathways

Aerucyclamide D belongs to the cyanobactin family—ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by diverse cyanobacteria. Its biosynthesis in M. aeruginosa PCC 7806 occurs via a conserved gene cluster (aer) encoding:

  • A precursor peptide (aerE) containing core peptide sequences flanked by recognition sites.
  • Proteases (aerA/aerG) for cleavage of leader sequences.
  • Heterocyclase (aerD) responsible for oxazoline/thiazoline formation from Cys/Ser/Thr residues.
  • Dehydrogenases converting thiazolines to thiazoles [2] [4].This modular pathway exemplifies the evolutionary efficiency of ribosomal biosynthesis. The hypervariable core regions of the precursor peptide gene (aerE) allow rapid generation of structural diversity through gene duplication, mutation, and recombination. Consequently, Microcystis strains produce aerucyclamides A–D with variations in methylation, oxidation, and amino acid composition without requiring entirely new enzymatic machinery [2] [7] [9].

Ecologically, the conservation of cyanobactin pathways across free-living Microcystis (e.g., PCC 7806) and symbiotic cyanobacteria suggests these compounds provide selective advantages. Aerucyclamide D’s antiparasitic activity (IC50 ≈ 1–5 µM against Plasmodium and Trypanosoma) supports the hypothesis that cyanobactins function as chemical defenses against eukaryotic predators or pathogens [1] [2]. Furthermore, genomic analyses reveal that cyanobactin clusters occur in ~24% of cyanobacteria, with high prevalence in bloom-forming genera like Microcystis, Arthrospira, and Oscillatoria. This distribution underscores their adaptive significance in competitive aquatic environments [2] [7].

Properties

Product Name

Aerucyclamide D

IUPAC Name

(1R,4S,7R,8S,18S)-4-benzyl-7-methyl-18-(2-methylsulfanylethyl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),12(23),14,19(22)-tetraene-2,9,16-trione

Molecular Formula

C26H30N6O4S3

Molecular Weight

586.8 g/mol

InChI

InChI=1S/C26H30N6O4S3/c1-14-21-24(35)27-11-20-28-18(12-38-20)22(33)29-16(8-9-37-2)26-31-19(13-39-26)23(34)30-17(25(32-21)36-14)10-15-6-4-3-5-7-15/h3-7,12,14,16-17,19,21H,8-11,13H2,1-2H3,(H,27,35)(H,29,33)(H,30,34)/t14-,16+,17+,19+,21+/m1/s1

InChI Key

MLBROOJXUZKDHY-PKPICYNOSA-N

Synonyms

aerucyclamide D

Canonical SMILES

CC1C2C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=N2)O1)CC5=CC=CC=C5)CCSC

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)NCC3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CS4)C(=O)N[C@H](C(=N2)O1)CC5=CC=CC=C5)CCSC

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